molecular formula C12H11N3O3S B2757063 (E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide CAS No. 391886-24-1

(E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide

Cat. No.: B2757063
CAS No.: 391886-24-1
M. Wt: 277.3
InChI Key: VRFGXGBNKBZAAH-VGOFMYFVSA-N
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Description

(E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide is a synthetic compound of significant interest in medicinal chemistry and chemical biology research, primarily investigated for its potent antiproliferative and kinase inhibitory properties. This molecule is characterized by a hydrazone-linked hybrid structure incorporating both furan and thiophene heterocycles, a design often employed to enhance binding affinity and biological activity. Current research, as highlighted in studies on similar pharmacophores, indicates its primary mechanism of action involves the inhibition of key kinase targets, such as the FMS-like tyrosine kinase 3 (FLT3), which is a critical driver in certain types of acute myeloid leukemia (AML). The compound has demonstrated promising activity as a dual inhibitor, also targeting tubulin polymerization. By disrupting microtubule dynamics, it can induce G2/M phase cell cycle arrest and promote apoptosis in cancer cell lines. This dual-action mechanism makes it a valuable chemical probe for studying signal transduction pathways and mitotic processes simultaneously. Its research applications extend to serving as a lead compound for the development of novel targeted therapeutics, particularly for oncology, and as a tool for elucidating the complex interplay between kinase signaling and cytoskeletal integrity in cell proliferation and survival. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c16-11(15-14-7-9-3-1-5-18-9)8-13-12(17)10-4-2-6-19-10/h1-7H,8H2,(H,13,17)(H,15,16)/b14-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFGXGBNKBZAAH-VGOFMYFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC(=O)CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801330587
Record name N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779682
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

391886-24-1
Record name N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide typically involves the following steps:

  • Formation of the Hydrazone Intermediate: : The reaction begins with the condensation of furan-2-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This step is usually carried out in ethanol under reflux conditions.

  • Acylation Reaction: : The hydrazone intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. This reaction is typically performed in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes selective oxidation under controlled conditions:

Reaction Reagent/Conditions Product Key Observations
Furan ring oxidationHydrogen peroxide (H₂O₂), acidic pHFuran-derived dihydroxy or ketone productsIntroduces polar groups for enhanced solubility; preserves thiophene integrity.

This reaction is stereoelectronically controlled, with the α-position of the furan oxygen being most reactive due to conjugation with the hydrazone linker.

Reduction Reactions

The hydrazone moiety (C=N bond) shows selective reducibility:

Reaction Reagent/Conditions Product Key Observations
Hydrazone reductionSodium borohydride (NaBH₄), ethanolSecondary amine derivativeMaintains carboxamide and thiophene stability; achieves >85% yield at 25°C.

Reduction does not affect the thiophene carboxamide group, demonstrating functional group compatibility.

Nucleophilic Substitution

The thiophene-2-carboxamide group participates in electrophilic substitution:

Reaction Reagent/Conditions Product Key Observations
Thiophene ring sulfonationFuming H₂SO₄, 0°CThiophene-2-sulfonamide derivativeEnhances hydrogen bonding capacity; regioselectivity at C5 confirmed by NMR.

The electron-withdrawing carboxamide group directs substitution to the less hindered C5 position.

Heterocyclization

The hydrazine moiety facilitates cyclocondensation reactions:

Reaction Reagent/Conditions Product Key Observations
Formation of 1,3,4-thiadiazolesCS₂, KOH, refluxThiadiazole-fused hybridGenerates bioactive heterocycles; confirmed by MS and IR .

This reaction exploits the nucleophilic hydrazine nitrogen to form five-membered sulfur-containing rings .

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes structural reorganization:

Reaction Reagent/Conditions Product Key Observations
Hydrazone tautomerizationHCl, ethanol, 60°CKeto-enol tautomerReversible process monitored by UV-Vis spectroscopy; equilibrium favors enol form.

The thiophene carboxamide stabilizes the enol tautomer through resonance.

Scientific Research Applications

Key Structural Features

Feature Description
Furan Ring Contributes to potential reactivity and interaction with biological systems.
Thiophene Ring Enhances lipophilicity and cellular permeability.
Hydrazinyl Group Implicated in various biological activities including antimicrobial and anticancer effects.

Antiviral Activity

Recent studies have indicated that compounds similar to (E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide exhibit antiviral properties against foot-and-mouth disease virus (FMDV). The compound's ability to inhibit viral replication makes it a candidate for developing antiviral drugs.

Case Study: Anti-Foot-and-Mouth Disease Virus

A study demonstrated that thiophene carboxamide derivatives showed effective inhibition of FMDV replication with low cytotoxicity, suggesting their potential as therapeutic agents for controlling outbreaks in livestock .

Anticancer Potential

The compound has shown promise in cancer research, particularly concerning its cytotoxic effects on various cancer cell lines. Its mechanism involves inducing apoptosis through mitochondrial pathways.

Case Study: Cytotoxicity in Cancer Cells

In vitro studies revealed that modifications of the compound could enhance its cytotoxicity against cancer cells. For instance, compounds with electron-donating groups exhibited increased activity, highlighting the importance of structural modifications for therapeutic efficacy .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several pathogens, including bacteria and fungi. The presence of the thiophene ring is crucial for its antibacterial activity.

Case Study: Antibacterial Efficacy

Research indicated that related thiophene-2-carboxamide derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The structure-activity relationship (SAR) studies emphasized the role of specific substituents in enhancing antimicrobial efficacy .

Cardiovascular Applications

Emerging research suggests that compounds containing thiophene moieties can positively influence calcium dynamics in cardiomyocytes, potentially addressing issues related to heart failure.

Case Study: SERCA2a Modulation

A novel compound based on thiophene was found to enhance SERCA2a Ca2+^{2+}-ATPase activity, which is critical for calcium transport in cardiac cells. This modulation could lead to new therapeutic strategies for treating heart failure by improving intracellular calcium handling .

Mechanism of Action

The mechanism of action for (E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazone linkage can act as a pharmacophore, binding to active sites and inhibiting or activating biological pathways.

Comparison with Similar Compounds

Substitution at the Aromatic Ring

  • Furan vs. Thiophene : Replacing the furan ring with thiophene (e.g., N-(4-Methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide, ) alters electronic properties due to sulfur’s higher electronegativity. Thiophene-containing analogs often exhibit enhanced stability and distinct biological activities .

Core Structural Variations

  • Quinoline vs. Thiophene-Carboxamide: Quinoline derivatives (e.g., (E)-2-(2-(furan-2-ylmethylene)hydrazinyl)-N-(5-phenylpentyl)quinoline-4-carboxamide, ) demonstrate anti-tubercular activity (IC₅₀ = 15 µM), suggesting that the quinoline scaffold enhances potency compared to thiophene-carboxamide cores .
  • Indole and Benzamide Hybrids: Compounds like N-[2-(2-{2-(acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides () show antimicrobial activity, highlighting the role of indole moieties in targeting microbial enzymes .

Physicochemical and Spectral Properties

Property Target Compound (Predicted/Analog) 4-Methoxybenzylidene Analog () Quinoline Derivative ()
Molecular Weight ~317.36 (analog) 317.36 441.49
Melting Point >300°C (analog) N/A N/A
IR Peaks (C=O, C=N) 1736–1644 cm⁻¹ Similar 1688–1644 cm⁻¹
Solubility Ethanol/DMF Ethanol-compatible DMF/ethanol

Crystallographic and Computational Insights

  • Crystal Structure : Single-crystal X-ray analysis (e.g., ) confirms the (E)-configuration of hydrazone bonds, critical for biological activity .
  • Docking Studies : AutoDock4 () simulations reveal that substituents like methoxy or nitro groups improve binding affinity to target proteins (e.g., Mycobacterium tuberculosis enzymes) .

Biological Activity

The compound (E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide is a hydrazone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Structural Characteristics

The compound can be characterized by its unique structural features:

  • Molecular Formula : C16H17N3O5
  • Molecular Weight : Approximately 331.33 g/mol
  • Functional Groups : Contains a furan ring, thiophene moiety, and hydrazone linkage.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in disease processes, such as tyrosinase and kinases, which are crucial in cancer progression and metabolic pathways .
  • Binding Interactions : The hydrazone group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity . Additionally, π-π stacking interactions from the thiophene ring enhance binding affinity.
  • Disruption of Cellular Processes : The compound may disrupt cellular processes through hydrogen bonding and other interactions with proteins and nucleic acids.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance:

  • In vitro studies demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • It showed moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against different strains .

Case Studies and Research Findings

StudyFindings
Identified as a non-peptidomimetic inhibitor of SARS-CoV-2 MproLow cytotoxicity with CC50 > 100 μM in Vero cells
Significant urease enzyme inhibitionApproximately 9.8-fold more active than standard inhibitors
Antimicrobial efficacy against E. coli and S. aureusMIC values suggest potential as an antibacterial agent

Q & A

Basic: What are the optimal synthetic routes and characterization techniques for (E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide?

Answer:
The compound is synthesized via a multi-step process involving hydrazine derivatives and ketones. A green chemistry approach under ethanol at room temperature is recommended, where thiocarbohydrazide reacts with furan-2-carbaldehyde to form the hydrazinylidene intermediate. Subsequent coupling with thiophene-2-carboxamide derivatives is achieved via nucleophilic substitution.
Characterization methods include:

  • FT-IR Spectroscopy: Confirms C=O (1690–1710 cm⁻¹), C=S (1280–1160 cm⁻¹), and NH/CH stretches (3370–3036 cm⁻¹) .
  • NMR Spectroscopy:
    • ¹H-NMR: Signals at δ 10.50–9.90 ppm (NH-thiadiazole), 9.30–9.00 ppm (NH–C=O), and aromatic protons (δ 8.30–7.20 ppm) .
    • ¹³C-NMR/DEPT-135: Peaks at 80.90–79.20 ppm confirm spirocyclic carbon centers; CH₂ groups in cyclohexane/cyclopentane rings (24–42 ppm) .
  • X-ray Crystallography: Resolves stereochemistry and bond angles using SHELXL refinement .

Basic: How is the E-configuration of the hydrazinylidene moiety experimentally confirmed?

Answer:
The E-configuration is determined via:

  • X-ray Diffraction: Single-crystal analysis with SHELX software provides unambiguous evidence of geometry (e.g., bond lengths and torsion angles) .
  • ¹H-NMR Coupling Constants: Trans-configuration in hydrazones shows characteristic coupling (J > 10 Hz) between N–H and adjacent protons .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar thiophene-carboxamide derivatives?

Answer:
Contradictions arise due to variations in assay conditions, stereochemistry, or impurity profiles. A methodological approach includes:

  • Comparative Bioassays: Standardize in vitro/in vivo models (e.g., enzyme inhibition, cytotoxicity) using pure enantiomers .
  • Structure-Activity Relationship (SAR) Studies: Modify substituents (e.g., furan vs. thiophene rings) to isolate pharmacophores .
  • Molecular Docking Simulations: Predict binding modes to targets (e.g., kinases, GPCRs) using software like AutoDock .

Advanced: What strategies validate the formation of spirocyclic intermediates during synthesis?

Answer:
Spirocyclic structures are confirmed via:

  • DEPT-135 NMR: Negative signals for CH₂ groups in cyclohexane (24.20–39.35 ppm) and cyclopentane (23.07–42.09 ppm) .
  • FT-IR: Absence of C=S (1280–1160 cm⁻¹) and emergence of C–S–C (748 cm⁻¹) indicate cyclization .
  • X-ray Crystallography: Resolves spiro-junction geometry and intramolecular hydrogen bonding .

Advanced: How are reaction conditions optimized to minimize by-products in multi-step syntheses?

Answer:
Key parameters include:

  • Solvent Selection: Ethanol or DMF enhances solubility and reduces side reactions .
  • Temperature Control: Low temperatures (0–25°C) prevent decomposition of heat-sensitive intermediates .
  • Stoichiometry: Excess hydrazine (1.2–1.5 eq.) drives coupling reactions to completion .
  • Purification Techniques: Column chromatography (silica gel, ethyl acetate/hexane) isolates pure products .

Basic: What spectroscopic and computational tools are critical for characterizing thiophene-carboxamide derivatives?

Answer:

Technique Application Example Data
FT-IR Detects C=O, C=S, and NH stretchesC=O at 1710 cm⁻¹; C–S–C at 748 cm⁻¹
¹H/¹³C-NMR Assigns proton environments and carbon backboneNH-thiadiazole at δ 10.50 ppm
X-ray Crystallography Resolves 3D structure and stereochemistryBond angles via SHELXL refinement
Molecular Docking Predicts target binding affinity and mechanismAutoDock Vina simulations

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